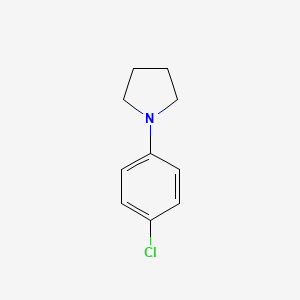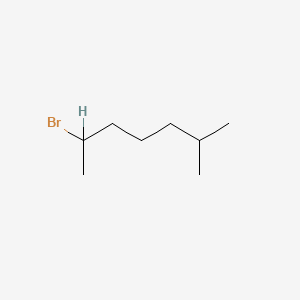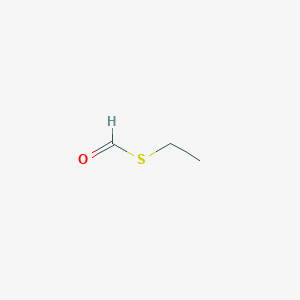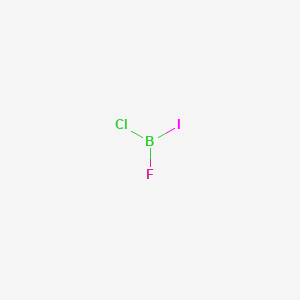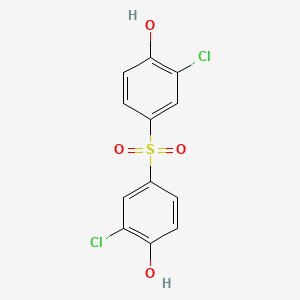
4,4'-Sulfonylbis(2-chlorophenol)
Übersicht
Beschreibung
4,4’-Sulfonylbis(2-chlorophenol), also known as SCPC, is a chemical compound with the molecular formula C12H8Cl2O4S . It contains 8 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms . It has been used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 4,4’-Sulfonylbis(2-chlorophenol) includes 28 bonds in total: 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic hydroxyls, and 1 sulfone .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“4,4'-Sulfonylbis(2-chlorophenol)” wird bei der Synthese von kommerziell wichtigen chlorierten Phenolen verwendet . Die Chlorierung von Phenolen unter Verwendung von Sulfurylchlorid in Gegenwart verschiedener schwefelhaltiger Katalysatoren wurde erfolgreich entwickelt .
Katalysatorentwicklung
Diese Verbindung wurde bei der Entwicklung geeigneter Katalysatoren verwendet, die eine größere Regioselektivität unter Bedingungen fördern könnten, die immer noch für die kommerzielle Herstellung von Produkten im großen Maßstab anwendbar wären .
Aromatische elektrophile Substitutionsreaktionen
“4,4'-Sulfonylbis(2-chlorophenol)” spielt eine bedeutende Rolle bei aromatischen elektrophilen Substitutionsreaktionen . Diese Reaktionen sind entscheidend für die Synthese verschiedener organischer Verbindungen.
Monochlorierung und Doppelchlorierung
Diese Verbindung wird in Monochlorierungs- und Doppelchlorierungsprozessen verwendet . Diese Prozesse sind für die Herstellung verschiedener chlorierter organischer Verbindungen unerlässlich.
Produktion von Poly(arylenethersulfonen)
“4,4'-Sulfonylbis(2-chlorophenol)” wird zur Herstellung von Poly(arylenethersulfonen) verwendet . Diese Polymere haben aufgrund ihrer hervorragenden thermischen Stabilität, mechanischen Eigenschaften und chemischen Beständigkeit ein breites Anwendungsspektrum.
Forschung zur thermischen Stabilität
Diese Verbindung wird in der Forschung im Zusammenhang mit der thermischen Stabilität verwendet . Das Verständnis der thermischen Stabilität einer Verbindung ist in verschiedenen Bereichen wie Materialwissenschaften, Chemieingenieurwesen und Pharmazie von entscheidender Bedeutung.
Safety and Hazards
The safety data sheet for a similar compound, 4,4’-Sulfonylbis(2-methylphenol), indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of 4,4’-Sulfonylbis(2-chlorophenol) is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication process .
Mode of Action
4,4’-Sulfonylbis(2-chlorophenol) acts as an inhibitor of DNA topoisomerase II . It binds to the enzyme and prevents it from performing its function, thereby affecting DNA replication and transcription . This results in the inhibition of cell growth .
Biochemical Pathways
The inhibition of DNA topoisomerase II disrupts the normal functioning of the cell cycle, particularly the DNA replication process. This leads to cell cycle arrest and can trigger programmed cell death or apoptosis .
Result of Action
The inhibition of DNA topoisomerase II by 4,4’-Sulfonylbis(2-chlorophenol) leads to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and can trigger apoptosis .
Eigenschaften
IUPAC Name |
2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGALQKQJSBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325603 | |
| Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46947-87-9 | |
| Record name | NSC512722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



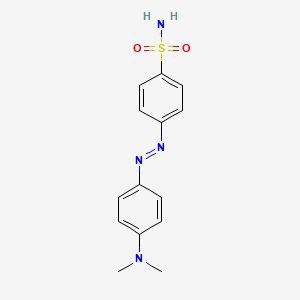
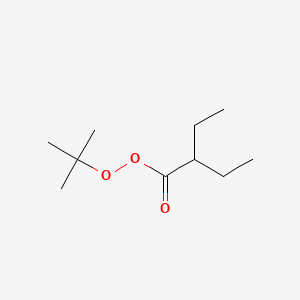

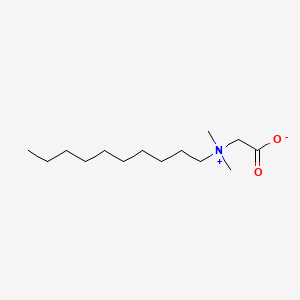
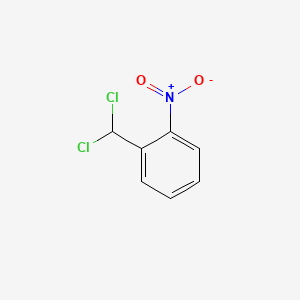

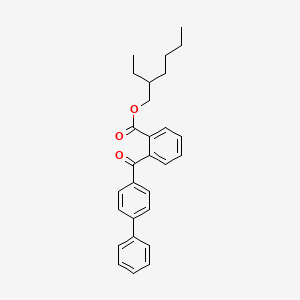
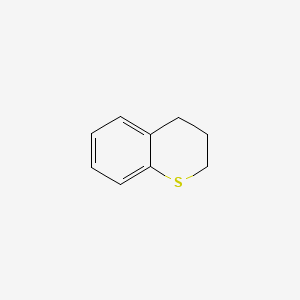
![Bicyclo[2.2.1]heptan-7-ol](/img/structure/B1618052.png)

